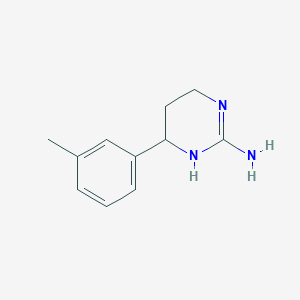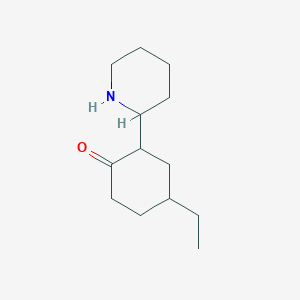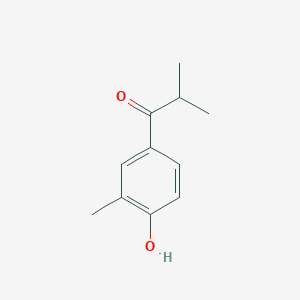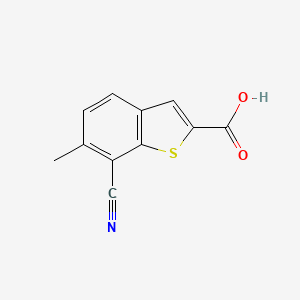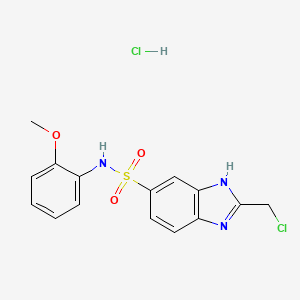![molecular formula C11H21NO B13310631 3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
3-[(3-Methylcyclohexyl)methoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methylcyclohexyl)methoxy]azetidine is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methoxy group attached to a 3-methylcyclohexyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 3-[(3-Methylcyclohexyl)methoxy]azetidine typically involves the reaction of 3-methylcyclohexylmethanol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the azetidine ring . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability .
Analyse Chemischer Reaktionen
3-[(3-Methylcyclohexyl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[(3-Methylcyclohexyl)methoxy]azetidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-[(3-Methylcyclohexyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, leading to the modulation of their activity. The methoxy group and the 3-methylcyclohexyl moiety can influence the compound’s binding affinity and selectivity towards its targets . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-[(3-Methylcyclohexyl)methoxy]azetidine can be compared with other similar compounds, such as:
3-Methoxyazetidine: Lacks the 3-methylcyclohexyl moiety, resulting in different chemical and biological properties.
3-Methyl-N-(1-methylcyclohexyl)aniline: Contains an aniline group instead of the azetidine ring, leading to different reactivity and applications.
Isoxazole Derivatives: These compounds have a five-membered ring with one oxygen and one nitrogen atom, offering different biological activities and synthetic applications.
The uniqueness of this compound lies in its specific combination of the azetidine ring and the 3-methylcyclohexyl moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
3-[(3-methylcyclohexyl)methoxy]azetidine |
InChI |
InChI=1S/C11H21NO/c1-9-3-2-4-10(5-9)8-13-11-6-12-7-11/h9-12H,2-8H2,1H3 |
InChI-Schlüssel |
YYWLNHOAHDSAHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1)COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13310555.png)
![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)
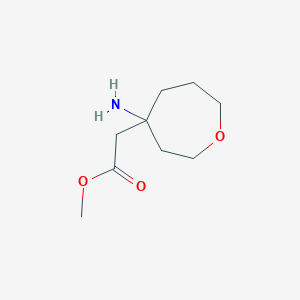
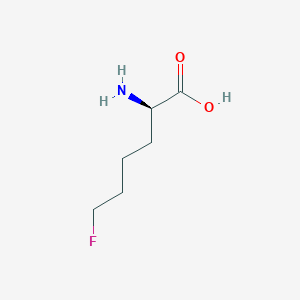
![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)

![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorohexanoic acid](/img/structure/B13310618.png)
